molecular formula C16H17Br2N3O5 B5892460 1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE

1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE

Cat. No.: B5892460
M. Wt: 491.1 g/mol
InChI Key: BNYOUTCTHDQYRG-UHFFFAOYSA-N
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Description

1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a complex organic compound with the molecular formula C15H16Br2N2O3. This compound belongs to the benzodiazepine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like ethanol or dimethylformamide (DMF), elevated temperatures.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzodiazepine analogs.

Scientific Research Applications

1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is primarily related to its interaction with the central nervous system. The compound is believed to bind to the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) and leading to sedative and anxiolytic effects. The bromine and nitro groups may also contribute to its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Nitrazepam: Another benzodiazepine with a nitro group, used for its hypnotic effects.

    Bromazepam: Contains a bromine atom and is used for its anxiolytic properties.

Uniqueness

1,5-BIS(3-BROMOPROPANOYL)-4-METHYL-7-NITRO-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to the presence of both bromopropanoyl and nitro groups, which may enhance its pharmacological profile and allow for further functionalization in material science applications .

Properties

IUPAC Name

1,5-bis(3-bromopropanoyl)-4-methyl-7-nitro-3,4-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br2N3O5/c1-10-8-16(24)20(15(23)5-7-18)12-3-2-11(21(25)26)9-13(12)19(10)14(22)4-6-17/h2-3,9-10H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYOUTCTHDQYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=C(N1C(=O)CCBr)C=C(C=C2)[N+](=O)[O-])C(=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Br2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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